molecular formula C18H22N4OS B5797580 N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B5797580
M. Wt: 342.5 g/mol
InChI Key: YBRSMSKHCWAFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a chemically complex compound belonging to the benzothiazole class, recognized in scientific research for its potential as a sigma-2 (σ2) receptor ligand . The sigma-2 receptor is a protein of significant interest in oncology and neurology, implicated in cell proliferation and death pathways. This compound's primary research value lies in its high binding affinity and selectivity for the σ2 receptor, making it a valuable pharmacological tool for probing the receptor's structure and function. Researchers utilize it to study σ2 receptor dynamics in cancer cell lines , where its activity can help elucidate mechanisms of cytotoxicity and potential for inducing apoptosis. Furthermore, due to the established role of sigma-2 receptors in neurological processes and neurodegenerative diseases , this ligand is investigated in models of neuropathic pain and cognitive disorders to understand its modulatory effects on cellular stress responses. Its mechanism of action is characterized by antagonism or modulation of the σ2 receptor, which can disrupt calcium signaling and lipid metabolism, leading to altered cell viability. Ongoing research explores its utility as a precursor for developing diagnostic imaging agents and as a lead compound for novel therapeutics targeting specific cellular pathologies.

Properties

IUPAC Name

N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-5-22(6-2)16-15-14(19-10-20-16)12-7-11-9-23-18(3,4)8-13(11)21-17(12)24-15/h7,10H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRSMSKHCWAFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., NaBH₄, LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for optimizing reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Functional Group Variations

Compound A : 5,5-Dimethyl-14-(oxolan-2-ylmethyl)-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
  • Key Differences :
    • 15-ketone group instead of diethylamine.
    • Oxolane (tetrahydrofuran) substituent at position 13.
    • 13-propyl group absent in the target compound.
  • Increased hydrophilicity from the oxolane group may enhance solubility .
Compound B : N-(3,4-dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine
  • Key Differences: Sulfonyl group increases acidity (pKa ~1-2) compared to the target’s neutral amine.
  • Implications: Enhanced protein binding affinity due to sulfonyl and aryl groups. Potential for higher metabolic stability .

Heterocyclic Framework Modifications

Compound C : 13-[4-({Imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4,8-dioxa-12,14,16,18-tetraazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,9,15,17-pentaen-15-amine
  • Key Differences :
    • Imidazo[1,2-a]pyridine moiety replaces the oxa-thia-triaza system.
    • Dioxa rings instead of a single oxa ring.
  • Implications :
    • Broader π-conjugation may improve fluorescence properties.
    • Reduced steric hindrance due to fewer fused rings .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~421.5 g/mol ~435.5 g/mol 481.6 g/mol ~550 g/mol
LogP (Predicted) 3.2 2.8 2.5 3.5
Hydrogen Bond Donors 1 0 2 1
Rotatable Bonds 4 6 8 5
Synthetic Complexity High Moderate High Very High
  • Key Observations :
    • The target compound’s moderate LogP balances lipophilicity and solubility.
    • Compound C’s high molecular weight may limit oral bioavailability.
    • Compound B’s sulfonyl group reduces membrane permeability despite lower LogP .

Biological Activity

N,N-Diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a complex organic compound with potential biological activity that merits detailed exploration. This compound's unique structure suggests it may interact with biological systems in significant ways, particularly in the context of antitumor and antimicrobial activities.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by its intricate tetracyclic framework combined with nitrogen and sulfur atoms. Its molecular formula is C23H22N4O3S2C_{23}H_{22}N_4O_3S^2 and it has a molecular weight of approximately 462.56 g/mol .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. These compounds often demonstrate the ability to inhibit cell proliferation across various cancer cell lines.

Key Findings:

  • Compounds with amidine moieties have shown strong antitumor activity by intercalating into DNA and RNA structures .
  • The effectiveness of these compounds is often assessed using both 2D and 3D cell culture assays to determine IC50 values (the concentration required to inhibit cell growth by 50%) .

Table 1: IC50 Values for Related Compounds in Cancer Cell Lines

CompoundA549 (Lung Cancer)HCC827 (Lung Cancer)NCI-H358 (Lung Cancer)
Compound 56.48 ± 0.11 μM6.26 ± 0.33 μMModerate Activity
Compound 620.46 ± 8.63 μM16.00 ± 9.38 μMModerate Activity
Compound 9Similar to A549Similar to A549Similar to A549

These results suggest that further optimization of the chemical structure could enhance the selectivity and potency of these compounds against specific cancer types.

Antimicrobial Activity

In addition to antitumor effects, the compound may also exhibit antimicrobial properties. Studies on related benzimidazole and benzothiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of similar compounds:

  • The compounds were tested against Escherichia coli and Staphylococcus aureus.
  • Results indicated significant antibacterial activity with lower MIC (Minimum Inhibitory Concentration) values for certain derivatives.

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Compound A3216
Compound B6432

The biological activity of this compound is believed to involve:

  • DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Minor Groove Binding : Some derivatives have been shown to bind within the minor groove of AT-rich DNA regions .
  • Electrostatic Interactions : The presence of positively charged moieties enhances binding affinity towards negatively charged nucleic acids.

Q & A

Q. What are the standard protocols for synthesizing N,N-diethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[...]amine?

The synthesis of this tetracyclic compound typically involves multi-step pathways, including cyclization reactions and functional group modifications. Key steps may include:

  • Cyclization of heterocyclic precursors (e.g., thiazole or triazole intermediates) under controlled temperatures (80–120°C) and inert atmospheres .
  • Introduction of substituents (e.g., diethylamine groups) via nucleophilic substitution or coupling reactions .
  • Purification using techniques like column chromatography or recrystallization, followed by validation via HPLC (>95% purity) and NMR spectroscopy .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • X-ray crystallography for definitive confirmation of the tetracyclic framework and substituent positions .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₀H₂₈N₄OS) .
  • 1H/13C NMR to resolve stereochemical ambiguities, particularly for overlapping proton signals in the thia-aza ring system .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Solubility varies with solvent polarity:

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with nitrogen and sulfur atoms .
  • Stability testing via accelerated degradation studies (40°C, 75% humidity) reveals susceptibility to hydrolysis at the oxa-thia junction, necessitating anhydrous storage .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Computational approaches include:

  • Quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for cyclization steps, reducing trial-and-error experimentation .
  • Machine learning models trained on reaction databases to identify optimal catalysts (e.g., Pd/Cu systems) and solvent combinations .

Q. What strategies resolve contradictions in spectral data during structural validation?

Discrepancies between predicted and observed NMR peaks require:

  • 2D NMR techniques (e.g., COSY, NOESY) to assign proton-proton correlations in crowded regions .
  • Dynamic NMR (DNMR) to detect conformational flexibility in the tetracyclic core that may explain splitting anomalies .

Q. How does the compound interact with biological targets, and what methodologies validate these interactions?

Mechanistic studies involve:

  • Molecular docking simulations to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms) .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
  • In vitro assays (e.g., enzyme inhibition) coupled with LC-MS to monitor metabolite formation .

Q. What experimental designs address low yields in multi-step synthesis?

Yield optimization strategies include:

  • Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading) and identify critical factors .
  • Flow chemistry for precise control of reaction kinetics in sensitive steps (e.g., azide cyclization) .

Q. How can data from conflicting biological activity studies be reconciled?

Discrepancies between in vitro and in vivo results may arise from:

  • Metabolomic profiling to identify active metabolites or degradation products .
  • Pharmacokinetic modeling to assess bioavailability differences due to the compound’s logP (~3.5) and membrane permeability .

Methodological Resources

  • Synthetic Protocols : Multi-step routes from and .
  • Computational Tools : ICReDD’s reaction path search methods () and chemical software for simulations ().
  • Validation Techniques : X-ray crystallography (), SPR (), and DNMR ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.